
N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.
科学研究应用
N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties in animal models. N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has also been investigated for its potential use in the treatment of neuropathic pain and inflammatory disorders.
作用机制
The exact mechanism of action of N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and gamma-aminobutyric acid (GABA). N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and seizures.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal growth and survival. N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has also been shown to decrease the levels of pro-inflammatory cytokines, which can contribute to the development of inflammatory disorders.
实验室实验的优点和局限性
One of the main advantages of using N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride in lab experiments is its high potency and selectivity. N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has been shown to have a strong affinity for its target receptors, which can lead to a more specific and effective treatment. However, one of the limitations of using N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is its potential toxicity. N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has been shown to have a narrow therapeutic window, which means that the dose must be carefully controlled to avoid adverse effects.
未来方向
There are several future directions for the research on N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride. One potential area of research is the development of new analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the role of N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride in modulating the immune system and its potential use in the treatment of autoimmune disorders is an area of interest for future research.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a chemical compound that has shown promising therapeutic potential in scientific research. Its high potency and selectivity make it an attractive candidate for further investigation. However, its potential toxicity and narrow therapeutic window must be carefully considered in future research. Further research on N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride and its analogs may lead to the development of new treatments for various neurological and inflammatory disorders.
合成方法
The synthesis of N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride involves the reaction between 2-methoxybenzoic acid, piperazine, and acetyl chloride. The reaction is carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified using column chromatography or recrystallization. The yield of N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is typically high, and the purity can be confirmed using various analytical techniques such as NMR and HPLC.
属性
IUPAC Name |
N-(2-methoxyphenyl)-2-piperazin-1-ylacetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.2ClH/c1-18-12-5-3-2-4-11(12)15-13(17)10-16-8-6-14-7-9-16;;/h2-5,14H,6-10H2,1H3,(H,15,17);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZIHZCNYPHXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]thiourea](/img/structure/B2479167.png)
![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2479170.png)

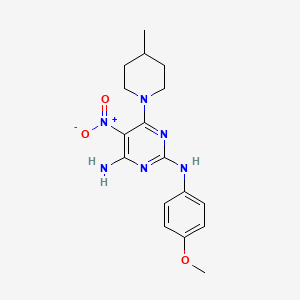
![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide](/img/structure/B2479175.png)
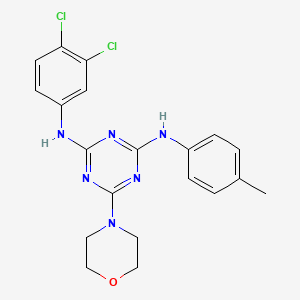
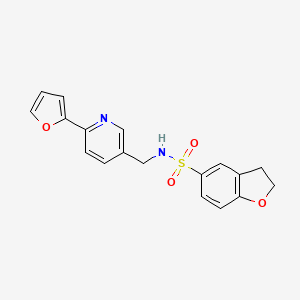
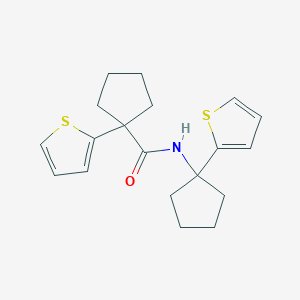
![N-[4-(Benzimidazol-1-yl)phenyl]-4-nitrobutanamide](/img/structure/B2479181.png)
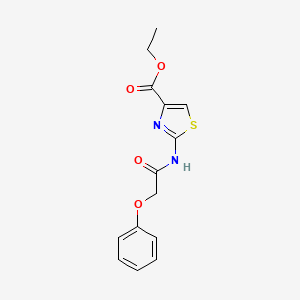
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(5-fluoro-2-methylphenyl)urea](/img/structure/B2479184.png)
![N-(3,4-dimethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2479185.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2479187.png)
